![molecular formula C11H16N2O2 B1374651 Tert-butyl 2-(pyridin-2-ylamino)acetate CAS No. 1207176-12-2](/img/structure/B1374651.png)
Tert-butyl 2-(pyridin-2-ylamino)acetate
Overview
Description
“Tert-butyl 2-(pyridin-2-ylamino)acetate” is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “Tert-butyl 2-(pyridin-2-ylamino)acetate” consists of a pyridin-2-ylamino group attached to an acetate group, which is further connected to a tert-butyl group .Chemical Reactions Analysis
While specific chemical reactions involving “Tert-butyl 2-(pyridin-2-ylamino)acetate” are not available, it’s worth noting that 2-pyridyl organometallics are known to be challenging coupling partners in cross-coupling reactions .Physical And Chemical Properties Analysis
“Tert-butyl 2-(pyridin-2-ylamino)acetate” is a compound with a molecular weight of 208.26 . More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Catalytic Activity in Acylation Chemistry
Tert-butyl 2-(pyridin-2-ylamino)acetate has been explored in the context of acylation chemistry. Specifically, derivatives of this compound have been used as catalysts. For instance, polymethacrylates containing a 4-amino-pyridyl derivative, which is structurally similar to tert-butyl 2-(pyridin-2-ylamino)acetate, have shown effectiveness as catalysts in acylation reactions. These compounds have demonstrated a self-activation mechanism via neighboring group effects, enhancing their catalytic activity (Mennenga et al., 2015).
Mechanistic Study in Acetylation of Alcohols
In a mechanistic study involving the acetylation of alcohols, compounds similar to tert-butyl 2-(pyridin-2-ylamino)acetate, particularly those involving pyridine derivatives, have been used to investigate the catalytic processes. Such studies contribute to a deeper understanding of the underlying chemical mechanisms and the role of pyridine-based catalysts in these reactions (Xu et al., 2005).
Synthesis and Structural Analysis in Coordination Chemistry
Tert-butyl 2-(pyridin-2-ylamino)acetate derivatives have been synthesized and analyzed in the realm of coordination chemistry. For example, the oxidative cyclization of certain pyridine derivatives has facilitated the preparation of complex structures with potential applications in material science and catalysis. Structural analyses of these compounds have provided insights into their potential for forming stable hydrogen bonding associations, which are important for supramolecular chemistry applications (Garza-Ortiz et al., 2013).
Role in Histamine Receptor Ligand Synthesis
Compounds structurally related to tert-butyl 2-(pyridin-2-ylamino)acetate have been synthesized as ligands for histamine H4 receptors. These ligands, featuring a 2-aminopyrimidine core, have shown potential in the development of anti-inflammatory and antinociceptive agents. This highlights the role of pyridine derivatives in medicinal chemistry (Altenbach et al., 2008).
properties
IUPAC Name |
tert-butyl 2-(pyridin-2-ylamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-13-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAZGZWZCWMSLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20739885 | |
Record name | tert-Butyl N-pyridin-2-ylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20739885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(pyridin-2-ylamino)acetate | |
CAS RN |
1207176-12-2 | |
Record name | tert-Butyl N-pyridin-2-ylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20739885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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